1-(difluoromethyl)-1H-pyrazole
Overview
Description
1-(Difluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethyl group (CF₂H) at the 1-position of the pyrazole ring imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Mechanism of Action
Target of Action
The primary target of 1-(difluoromethyl)-1H-pyrazole is believed to be the ornithine decarboxylase (ODC) . ODC is the first enzyme in polyamine synthesis, a pathway that is crucial for cell proliferation and differentiation . The 1,1-difluoromethyl group, -CF2H, is a chemically inert lipophilic group that helps pharmaceuticals and agrochemicals reach their intended targets and helps prevent them from being metabolized too quickly .
Mode of Action
This compound acts as an inhibitor of ODC . It is an enzyme-activated, irreversible inhibitor, meaning it binds to the enzyme and renders it inactive . This inhibition suppresses the synthesis of polyamines, which are essential for cell growth and proliferation .
Biochemical Pathways
The inhibition of ODC by this compound affects the polyamine biosynthetic pathway . Polyamines, such as putrescine, spermidine, and spermine, are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell growth . By inhibiting ODC, the production of these polyamines is reduced, thereby affecting these cellular processes .
Pharmacokinetics
The difluoromethyl group is known to be chemically inert and lipophilic, which can enhance the bioavailability of the compound . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The inhibition of ODC and the subsequent reduction in polyamine synthesis by this compound can lead to cytostatic effects on mammalian cells and tissues . This means the compound can halt cell proliferation, which could be beneficial in the treatment of hyperproliferative diseases like cancer .
Safety and Hazards
Future Directions
The future directions of 1-(difluoromethyl)-1H-pyrazole research could involve the development of safer and more effective formulations . The ADMET profile of structural modifications of this compound and optimization of its analogue as a new promising drug via molecular docking are discussed in detail .
Biochemical Analysis
Biochemical Properties
1-(Difluoromethyl)-1H-pyrazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing their normal function. For instance, this compound has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression . Additionally, the compound can form covalent bonds with biomolecules, leading to irreversible inhibition of their activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of reactive intermediates . These intermediates can have different effects on cellular function compared to the parent compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and neurotoxicity . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing the toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting their function and stability. Additionally, this compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazole using difluoromethylating agents such as chlorodifluoromethane (Freon 22) or fluoroform. The reaction is often carried out in the presence of a base, such as cesium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of metal-based catalysts and advanced difluoromethylation reagents has streamlined the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylpyrazole oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Comparison with Similar Compounds
1-(Trifluoromethyl)-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-(Monofluoromethyl)-1H-pyrazole: Contains a monofluoromethyl group, which affects its stability and reactivity compared to the difluoromethyl derivative
Uniqueness: 1-(Difluoromethyl)-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts significant lipophilicity and the ability to form strong hydrogen bonds. These properties make it a valuable compound in medicinal chemistry and agrochemical development .
Properties
IUPAC Name |
1-(difluoromethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2/c5-4(6)8-3-1-2-7-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUFLTOWUVCCNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20413471 | |
Record name | 1-(difluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20413471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908014-77-7 | |
Record name | 1-(difluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20413471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(difluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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